[3H]eletriptan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26N2O2S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(tritritiomethyl)pyrrolidin-2-yl]methyl]-1H-indole |
InChI |
InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1T3 |
InChI Key |
PWVXXGRKLHYWKM-YWMWWHSFSA-N |
Isomeric SMILES |
[3H]C([3H])([3H])N1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Radiosynthesis and Physicochemical Characterization of 3h Eletriptan for Research Applications
Synthetic Pathways for Tritium (B154650) Labeling
The introduction of a tritium label into the eletriptan (B1671169) molecule, (R)-3-(1-methyl-2-pyrrolidinylmethyl)-5-[2-(phenylsulphonyl)ethyl]-1H-indole, can be achieved through several established radiosynthetic methods. nih.gov The choice of method depends on factors such as the desired specific activity, the position of the label, and the stability of the precursor molecule. Common strategies include catalytic exchange reactions and reductions using tritiated reagents. openmedscience.compharmaron.com
Catalytic Reduction of Precursors: A prevalent method for introducing tritium is the catalytic reduction of an unsaturated or halogenated precursor with tritium gas (T2). pharmaron.com Given that a common synthesis route for eletriptan involves a bromo-indole intermediate, such as (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, catalytic dehalogenation presents a viable pathway. beilstein-journals.orgnih.gov In this approach, the bromo-precursor is reacted with tritium gas in the presence of a metal catalyst, such as palladium on carbon, to replace the bromine atom with a tritium atom.
Catalytic Hydrogen-Tritium Exchange: This technique involves the exchange of hydrogen atoms on the eletriptan molecule with tritium from a source like tritium gas or tritiated water, facilitated by a catalyst. openmedscience.compharmaron.com This method can introduce tritium at various positions on the molecule.
Reduction with Tritiated Hydrides: Another synthetic route involves the reduction of a suitable precursor containing a carbonyl or other reducible group. Reagents like sodium borotritide (NaB[3H]4) can be used to introduce the tritium label by reducing an aldehyde or ketone precursor of eletriptan. researchgate.net
The specific synthetic pathway chosen is critical for determining the final specific activity and the position of the tritium label, which can influence the metabolic stability and binding characteristics of the radioligand.
Radiochemical Purity Assessment and Quality Control
Ensuring the radiochemical purity of [3H]eletriptan is paramount for obtaining accurate and reproducible research data. Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form of this compound. unm.eduunm.edu Impurities can arise from the synthesis process or from the degradation of the compound over time. dergipark.org.trsums.ac.ir
Quality control is typically performed using chromatographic techniques that separate the intact this compound from any radiolabeled impurities. pharmaron.com
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining radiochemical purity. The sample is passed through a column that separates compounds based on their physicochemical properties. The system is equipped with both a standard detector (e.g., UV) and a flow-through radioactivity detector to identify and quantify the radioactive species. pharmaron.comunm.edu The integration of the peak areas allows for the calculation of the percentage of radioactivity associated with the parent compound.
Thin-Layer Chromatography (TLC): TLC is another method used for purity assessment. A small amount of the radiolabeled compound is spotted onto a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is analyzed using a radiochromatogram scanner. unm.edusums.ac.ir This method can effectively separate the desired product from impurities like tritiated water or other byproducts.
The acceptance criterion for radiochemical purity in research-grade radioligands is generally expected to be high, often greater than 95-97%, to ensure that observed binding is not due to non-specific interactions from impurities. researchgate.net
Table 1: Key Physicochemical and Binding Properties of this compound
This table presents kinetic data from studies using this compound to characterize its binding to human 5-HT(1B) and 5-HT(1D) receptors. The data highlights the high affinity of the radioligand for these receptors.
| Parameter | 5-HT(1D) Receptor | 5-HT(1B) Receptor | Reference |
| K(D) (nM) | 0.92 | 3.14 | nih.gov, selleckchem.com |
| B(max) (fmol/mg protein) | 1576 | 2478 | selleckchem.com |
| K(on) (min⁻¹ nM⁻¹) at 4°C | 0.249 | N/A | nih.gov, selleckchem.com |
| K(off) (min⁻¹) at 4°C | 0.027 | N/A | nih.gov, selleckchem.com |
K(D) = Dissociation constant; B(max) = Maximum number of binding sites; K(on) = Association rate constant; K(off) = Dissociation rate constant.
Stability and Storage Optimization for Radiolabeled Compound
The stability of this compound is a critical factor that can affect its utility over time. Degradation can occur through chemical decomposition or radiolysis, which is the breakdown of the molecule caused by the energy emitted from the tritium isotope itself. dergipark.org.tr
To minimize degradation and preserve the integrity of the radioligand, specific storage conditions must be maintained:
Temperature: Storing the compound at low temperatures is crucial. Studies on eletriptan formulations have shown significantly better stability at refrigerated temperatures (e.g., 4°C ± 2°C) compared to room temperature or elevated temperatures. rjptonline.orgresearchgate.net For long-term storage, temperatures of -20°C or -80°C are often recommended for tritiated compounds.
Solvent: The choice of solvent is important. This compound is often supplied in a solution of ethanol (B145695) or a mixture of ethanol and water, which can help to absorb some of the radioactive energy and reduce radiolysis. Storing the compound in a dilute concentration can also mitigate self-decomposition.
Protection from Light: As with many complex organic molecules, protection from light is advisable to prevent photochemical degradation. dergipark.org.tr Compounds should be stored in amber vials or in the dark.
Regular re-analysis of the radiochemical purity is recommended, especially after prolonged storage, to ensure the compound remains suitable for use in quantitative research applications.
Serotonin Receptor Binding Profile and Kinetics
Quantitative Receptor Binding Assays Using [3H]Eletriptan
Radioligand binding assays with this compound have been instrumental in defining its affinity and selectivity for human recombinant serotonin (B10506) receptors. These assays measure the specific binding of the radiolabeled compound to receptors expressed in cell lines, such as HeLa cells. nih.gov
This compound demonstrates a high affinity for the human 5-HT1B receptor. In studies using human recombinant 5-HT1B receptors, the equilibrium dissociation constant (Kd) for this compound was determined to be 3.14 nM. nih.gov This indicates a strong binding affinity to this receptor subtype. The Kd value is a measure of the concentration of the radioligand required to occupy 50% of the receptors at equilibrium. While the Kd has been clearly established, specific Bmax (maximum receptor density) values from this compound assays are not consistently reported in primary literature. Bmax represents the total concentration of receptor sites in a given tissue.
The affinity of this compound for the human 5-HT1D receptor is even more pronounced than for the 5-HT1B subtype. Research has established a Kd value of 0.92 nM for this compound at human recombinant 5-HT1D receptors. nih.gov This sub-nanomolar affinity highlights its potency at this particular receptor. Similar to the 5-HT1B receptor, specific Bmax values for this compound binding to the 5-HT1D receptor are not widely available in published studies.
Beyond its primary targets, eletriptan (B1671169) displays a modest affinity for several other serotonin receptor subtypes, including 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors. researchgate.net This indicates a degree of selectivity, as its binding to these receptors is considerably weaker than to the 5-HT1B, 5-HT1D, and 5-HT1F subtypes. The compound has been shown to have little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, and 5-HT6 receptors.
To ensure its targeted action, eletriptan has been profiled against a panel of non-serotonergic receptors. Studies have shown that eletriptan possesses no significant pharmacological activity or affinity at adrenergic (alpha1, alpha2, or beta), dopaminergic (D1 or D2), muscarinic, or opioid receptors. This high degree of selectivity for serotonin receptors is a key characteristic of the compound.
Interactive Table: this compound Binding Affinity for Human Serotonin Receptors
| Receptor Subtype | Binding Affinity (Kd in nM) |
| 5-HT1B | 3.14 nih.gov |
| 5-HT1D | 0.92 nih.gov |
| 5-HT1F | High nih.govelsevierpure.com |
| 5-HT1A | Modest researchgate.net |
| 5-HT1E | Modest researchgate.net |
| 5-HT2B | Modest researchgate.net |
| 5-HT7 | Modest researchgate.net |
Kinetic Analysis of this compound Binding
Kinetic studies of this compound binding to human recombinant 5-HT1B and 5-HT1D receptors reveal that the radioligand reaches equilibrium within 10-15 minutes, with high specific binding of over 90%. nih.gov
Further kinetic analysis was able to accurately determine the association and dissociation rates at the 5-HT1D receptor, but only at a reduced temperature of 4°C. nih.gov At this temperature, this compound showed a significantly faster association rate (kon) and a slower dissociation rate (koff) when compared to [3H]sumatriptan. nih.gov The rapid association and slower dissociation contribute to its high affinity at this receptor. These kinetic parameters could not be accurately determined for the 5-HT1B receptor under the same experimental conditions. nih.gov
Interactive Table: this compound Binding Kinetics at the Human 5-HT1D Receptor (at 4°C)
| Kinetic Parameter | Value |
| Association Rate (kon) | 0.249 min⁻¹ nM⁻¹ nih.gov |
| Dissociation Rate (koff) | 0.027 min⁻¹ nih.gov |
Association Rates (k_on) and Dissociation Rates (k_off) at Human Recombinant 5-HT1B Receptors
While this compound demonstrates high-affinity binding to the human 5-HT1B receptor, detailed kinetic analysis has proven challenging. nih.govelsevierpure.com Studies have indicated that the precise determination of the association rate (k_on) and dissociation rate (k_off) for this compound at the 5-HT1B receptor was not accurately achievable under the reported experimental conditions. nih.govelsevierpure.comresearchgate.net However, the equilibrium dissociation constant (K(D)), which is a ratio of the off- and on-rates, has been successfully measured, providing a clear indication of the compound's high affinity for this receptor subtype. nih.govelsevierpure.com The affinity of this compound at the 5-HT1B receptor was determined to be a K(D) of 3.14 nM. nih.govelsevierpure.com
Association Rates (k_on) and Dissociation Rates (k_off) at Human Recombinant 5-HT1D Receptors
In contrast to the 5-HT1B receptor, the binding kinetics of this compound at the human recombinant 5-HT1D receptor have been successfully quantified. nih.govelsevierpure.com These measurements were conducted at a reduced temperature of 4°C to slow the binding process, allowing for accurate determination of the kinetic rates. nih.govelsevierpure.comresearchgate.net The research identified a rapid association with and slow dissociation from the 5-HT1D receptor. nih.govelsevierpure.com
The specific kinetic values for this compound at the 5-HT1D receptor are detailed in the table below.
| Kinetic Parameter | Value | Receptor Subtype |
| k_on (Association Rate) | 0.249 min⁻¹ nM⁻¹ | Human 5-HT1D |
| k_off (Dissociation Rate) | 0.027 min⁻¹ | Human 5-HT1D |
| Data derived from studies conducted at 4°C. nih.govelsevierpure.comresearchgate.net |
Temperature-Dependent Kinetic Studies
The kinetic evaluation of this compound's binding to serotonin receptors is notably influenced by temperature. Research has shown that accurate measurement of the association and dissociation rates for both 5-HT1B and 5-HT1D receptors is difficult at standard physiological temperatures due to the rapid binding kinetics. nih.gov Consequently, studies have been performed at a reduced temperature of 4°C. nih.govelsevierpure.comresearchgate.net At this lower temperature, the kinetic events are slowed sufficiently to allow for precise quantification, particularly at the 5-HT1D receptor. nih.govelsevierpure.comresearchgate.net This temperature-dependent characteristic underscores the rapid binding nature of eletriptan at its target receptors.
Comparative Radioligand Binding with Other Triptan Compounds (e.g., [3H]Sumatriptan)
Comparative studies between this compound and [3H]sumatriptan reveal significant differences in their binding profiles at human 5-HT1B and 5-HT1D receptors. nih.govelsevierpure.com Eletriptan, along with other triptans like sumatriptan (B127528), zolmitriptan, naratriptan, and rizatriptan, demonstrates the highest affinity for the 5-HT1B, 5-HT1D, and 5-ht1f receptors. nih.govelsevierpure.com
In direct comparison, this compound exhibits a higher affinity than [3H]sumatriptan for both receptor subtypes. nih.govelsevierpure.com Specifically, this compound's affinity is over three times higher at the 5-HT1B receptor and more than six times higher at the 5-HT1D receptor. nih.govelsevierpure.com
The table below summarizes the comparative binding data for this compound and [3H]sumatriptan.
| Compound | Receptor Subtype | Affinity (K(D)) (nM) | k_on (min⁻¹ nM⁻¹) at 4°C | k_off (min⁻¹) at 4°C |
| This compound | Human 5-HT1B | 3.14 | Not accurately determined | Not accurately determined |
| [3H]Sumatriptan | Human 5-HT1B | 11.07 | Not accurately determined | Not accurately determined |
| This compound | Human 5-HT1D | 0.92 | 0.249 | 0.027 |
| [3H]Sumatriptan | Human 5-HT1D | 6.58 | 0.024 | 0.037 |
| Data sourced from Napier et al., 1999. nih.govelsevierpure.com |
Preclinical Pharmacological Characterization in in Vitro and Ex Vivo Models
Receptor Agonist Activity and Signal Transduction
The interaction of eletriptan (B1671169) with serotonin (B10506) receptors is central to its mechanism. Studies using its radiolabeled form, [3H]eletriptan, have allowed for detailed characterization of its binding affinity and kinetics at human recombinant receptors.
In vitro studies utilizing human recombinant 5-HT1B receptors have demonstrated that eletriptan binds with high affinity. nih.gov Comparative binding assays revealed that this compound has an approximately three-fold higher affinity for the 5-HT1B receptor than [3H]sumatriptan, another compound in the same class. nih.govresearchgate.net The dissociation constant (KD), a measure of affinity, for this compound at the human 5-HT1B receptor was determined to be 3.14 nM. nih.govresearchgate.net
Similar to its activity at the 5-HT1B receptor, eletriptan shows potent agonism at the human 5-HT1D receptor. Kinetic binding studies have shown that this compound has a significantly higher affinity for this receptor subtype compared to [3H]sumatriptan. nih.govresearchgate.net Specifically, the affinity of this compound for the human 5-HT1D receptor (KD = 0.92 nM) is over six-fold higher than that of [3H]sumatriptan. nih.govresearchgate.net Furthermore, kinetic analysis at 4°C showed that this compound has a faster association rate and a slower dissociation rate at the 5-HT1D receptor compared to [3H]sumatriptan, contributing to its high potency. researchgate.net
| Compound | Receptor Subtype | Affinity (KD) in nM |
|---|---|---|
| This compound | 5-HT1B | 3.14 |
| [3H]Sumatriptan | 5-HT1B | 11.07 |
| This compound | 5-HT1D | 0.92 |
| [3H]Sumatriptan | 5-HT1D | 6.58 |
The 5-HT1B and 5-HT1D receptors are members of the G protein-coupled receptor (GPCR) superfamily. nih.govnih.gov The agonistic activity of eletriptan at these receptors initiates an intracellular signaling cascade through coupling with heterotrimeric G proteins. nih.govnih.gov Activation of 5-HT1B/1D receptors by an agonist like eletriptan typically leads to the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular levels of cyclic AMP (cAMP). This signaling pathway is fundamental to the subsequent physiological responses, such as vasoconstriction and inhibition of neurotransmitter release. eur.nl
Vascular Pharmacology Studies
A key aspect of the preclinical evaluation of eletriptan involves its effects on blood vessels, particularly the comparison between cranial arteries, which are relevant to its therapeutic effect in migraine, and peripheral or coronary arteries, which are associated with potential side effects.
Eletriptan has demonstrated a significant degree of selectivity for cranial blood vessels over coronary arteries in both human and animal models. nih.gov In studies using isolated human blood vessels, eletriptan was found to be a potent constrictor of the middle meningeal artery (a cerebral artery) but was significantly less potent in the human coronary artery. nih.govviatris.ca One study quantified this selectivity, showing that eletriptan's potency was 86-fold higher in the human middle meningeal artery compared to the human coronary artery. nih.govresearchgate.net
This selectivity has also been observed in in vivo studies in anesthetized dogs. Eletriptan produced a dose-dependent reduction in carotid arterial blood flow with a potency similar to sumatriptan (B127528). nih.gov However, it was significantly less potent than sumatriptan at constricting coronary arteries. nih.gov This preferential constriction of the cranial vascular bed relative to the coronary circulation is a key feature of eletriptan's pharmacological profile. nih.govnih.gov
| Species | Vessel | Parameter | Value | Reference |
|---|---|---|---|---|
| Human | Middle Meningeal Artery | pEC50 | 7.6 | viatris.ca |
| Human | Coronary Artery | pEC50 | 5.60 | viatris.ca |
| Dog (in vivo) | Carotid Artery (Blood Flow Reduction) | ED50 | 12 µg/kg, i.v. | nih.gov |
| Dog (in vivo) | Coronary Artery (Diameter Reduction) | ED50 | 63 µg/kg, i.v. | nih.gov |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency. ED50 is the dose that produces 50% of the maximum effect.
Studies on isolated human tissues have confirmed that eletriptan induces concentration-dependent contractions in various vascular models. nih.gov In human middle meningeal artery, coronary artery, and saphenous vein, eletriptan produced contractions as its concentration increased. nih.govresearchgate.net While both eletriptan and sumatriptan had similar potency in the meningeal artery and saphenous vein, eletriptan was found to be less potent than sumatriptan in the coronary artery. nih.gov The potency of eletriptan was markedly higher in the meningeal artery than in either the coronary artery or the saphenous vein, highlighting its craniovascular selectivity. nih.govresearchgate.net
| Vessel Type | Eletriptan pEC50 |
|---|---|
| Middle Meningeal Artery | 7.51 |
| Coronary Artery | 5.58 |
| Saphenous Vein | 5.70 |
Neurogenic Inflammation Studies
The role of this compound in mitigating neurogenic inflammation, a key process in the pathophysiology of migraine, has been explored in various preclinical models. These studies focus on the compound's ability to inhibit processes initiated by the activation of the trigeminal nerve, which are believed to contribute to migraine pain.
Inhibition of Plasma Protein Extravasation in Rat Dura Mater
Neurogenic inflammation in the dura mater, characterized by plasma protein extravasation (PPE), is a critical event in migraine pathology. Eletriptan has been shown to effectively inhibit this process. In studies involving the electrical stimulation of the trigeminal ganglion in anesthetized rats, intravenous administration of eletriptan demonstrated a significant, dose-dependent inhibition of PPE in the dura mater. patsnap.comdrugbank.comhres.cahres.ca
Notably, doses of 100 to 300 μg/kg of eletriptan resulted in a significant reduction of plasma protein leakage. patsnap.comdrugbank.comhres.cahres.ca Furthermore, a dose of 100 μg/kg was not only able to prevent the initiation of PPE but could also reverse ongoing extravasation, highlighting its therapeutic potential in acute migraine attacks. hres.ca In contrast, a lower dose of 30 μg/kg did not produce a significant inhibitory effect on PPE. patsnap.comdrugbank.comhres.cahres.ca
Table 1: Effect of Eletriptan on Plasma Protein Extravasation in Rat Dura Mater
| Dose (IV) | Outcome |
|---|---|
| 30 μg/kg | No significant inhibition |
| 100 μg/kg | Significant inhibition, Reverses ongoing PPE |
| 300 μg/kg | Significant inhibition |
Modulation of Trigeminal Nerve Mediated Inflammation
The inflammatory cascade in migraine is largely mediated by the activation of the trigeminal nervous system. nih.gov Eletriptan's mechanism in modulating this inflammation is primarily through its agonist activity at 5-HT1B/1D receptors located on presynaptic trigeminal nerve endings. nih.govnih.gov This interaction inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. patsnap.comresearchgate.net By preventing the release of these vasoactive and pro-inflammatory substances, eletriptan effectively attenuates the key drivers of neurogenic inflammation. patsnap.comnih.gov
In vitro and ex vivo studies on trigeminal neurons have been instrumental in elucidating this mechanism. While specific studies detailing the use of "this compound" in these models are not prevalent, the broader class of triptans, including eletriptan, has been shown to inhibit stimulated CGRP release from trigeminal nerve preparations. researchgate.net This inhibitory action on neuropeptide release is a cornerstone of its anti-migraine effect, as it prevents the subsequent vasodilation and plasma protein extravasation that characterize a migraine attack. nih.gov The high affinity of eletriptan for the 5-HT1D receptor subtype, in particular, is thought to be responsible for this modulation of trigeminal nerve-mediated inflammation. hres.canih.gov
Pharmacokinetic and Biodistribution Analysis in Animal Models Using Radiolabeling
Systemic Disposition of [14C]Eletriptan and its Metabolites
The distribution of a drug throughout the body determines its concentration at the site of action and in other tissues where it may cause side effects. Studies with radiolabeled eletriptan (B1671169) have provided insights into its tissue accumulation and clearance.
Time-Dependent Tissue Distribution in Pigmented Rodents
Specific studies detailing the complete time-dependent tissue distribution of [14C]eletriptan in pigmented rodents are not extensively described in publicly available literature. However, the general principles of drug distribution suggest that following administration, the compound would be distributed via the systemic circulation to various tissues, with concentrations changing over time as absorption, distribution, metabolism, and excretion processes occur.
Organ-Specific Accumulation and Clearance Dynamics (e.g., Kidney Medulla, Small Intestine, Bile)
While detailed organ-specific accumulation and clearance data for [14C]eletriptan are limited, it is known that eletriptan is primarily metabolized by the liver's cytochrome P-450 enzyme CYP3A4. fda.govdrugs.comnih.gov The resulting metabolites and a portion of the unchanged drug are then eliminated from the body. Non-renal clearance accounts for approximately 90% of the total clearance, with a terminal elimination half-life of about 4 hours in humans. fda.govdrugs.com This indicates a significant role for hepatic metabolism and likely biliary excretion in the clearance of eletriptan and its metabolites.
Retention in Melanin-Containing Tissues (e.g., Retina)
Studies in rats using radiolabeled eletriptan have demonstrated that the drug and/or its metabolites may bind to melanin. fda.gov Following a single intravenous dose to rats, the elimination of radioactivity was notably prolonged in the retina. fda.gov This suggests a potential for accumulation in melanin-rich tissues with extended use. fda.gov The phenomenon of drugs binding to melanin is well-documented and can lead to prolonged retention in pigmented tissues like the eye, potentially acting as a depot and extending the drug's local effects or raising possibilities of toxicity with long-term exposure. nih.govuef.fi
Blood-Brain Barrier (BBB) Permeability and Central Nervous System Distribution
The extent to which eletriptan can cross the blood-brain barrier (BBB) is a key factor in its mechanism of action, as it determines whether the drug can act on central as well as peripheral targets.
Unbound Brain-to-Plasma Concentration Ratios (Kp,uu) in Wild Type and Knockout Animal Models
The unbound brain-to-plasma concentration ratio (Kp,uu) is a critical parameter that describes the extent of a drug's passage across the BBB, reflecting the net effect of passive diffusion and active transport mechanisms. nih.govlu.se In vivo studies have confirmed that eletriptan is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes the drug from the brain. researchgate.net
This active efflux significantly restricts eletriptan's entry into the central nervous system. In wild-type mice, the Kp,uu for eletriptan was measured to be 0.04. researchgate.net However, in mdr1a/1b knockout mice, which lack functional P-gp transporters, the Kp,uu value increased dramatically to 1.32. researchgate.net This more than 30-fold increase demonstrates the substantial role of P-gp in limiting the brain penetration of eletriptan.
| Animal Model | Kp,uu |
|---|---|
| Wild Type | 0.04 |
| Mdr1a/1b Knockout | 1.32 |
Regional Distribution within CNS and PNS (e.g., Hypothalamus, Trigeminal Ganglion, Sciatic Nerve)
Despite being subject to significant efflux at the BBB, studies in rats have shown that eletriptan distributes heterogeneously across different regions of the central nervous system (CNS) and peripheral nervous system (PNS). nih.govnih.gov The highest unbound tissue-to-plasma concentration ratio was found in the trigeminal ganglion (Kp,uu: 0.519), a key structure in migraine pathophysiology located in the PNS. nih.govnih.govsemanticscholar.org
| Nervous System Region | Specific Tissue | Kp,uu |
|---|---|---|
| Peripheral Nervous System (PNS) | Trigeminal Ganglion | 0.519 |
| Sciatic Nerve | - | |
| Central Nervous System (CNS) | Whole Brain | 0.058 |
| Hypothalamus | Highest in CNS | |
| Parietal Cortex | Lowest in CNS | |
| Brain Stem | - | |
| Cerebellum | - | |
| Frontal Cortex | - | |
| Striatum | - | |
| Hippocampus | - |
Data for some specific regions were qualitatively described in the source material without precise numerical values being provided.
Inter-Regional Variability in Brain Distribution
| Region of Interest (ROI) | Unbound Tissue-to-Plasma Ratio (Kp,uu,ROI) |
|---|---|
| Trigeminal Ganglion | 0.519 |
| Hypothalamus | Highest in Brain |
| Parietal Cortex | Lowest in Brain |
| Striatum | Among the Lowest in Brain |
| Whole Brain | 0.058 |
This table summarizes the unbound concentration ratio of eletriptan in various regions of the rat nervous system, highlighting the significant variability in its distribution. Data sourced from studies investigating regional disposition. nih.govnih.gov
Drug Transport Mechanisms
The limited and variable brain penetration of eletriptan is governed by complex interactions with multiple transport proteins at the blood-brain barrier.
Characterization as a P-glycoprotein (P-gp) Efflux Substrate in In Vitro and In Vivo Models
Eletriptan has been conclusively identified as a substrate for the efflux transporter P-glycoprotein (P-gp), a key component of the blood-brain barrier that actively removes lipophilic drugs from the central nervous system. nih.gov This active efflux is a primary factor limiting its brain penetration. nih.gov
In Vitro Evidence : Bidirectional transport studies using cell lines that overexpress P-gp have confirmed eletriptan's status as a substrate. In experiments with LLC-MDR1 cells (porcine kidney epithelial cells transfected with the human MDR1 gene) and IPEC-J2 MDR1 monolayers, eletriptan demonstrated a basal-to-apical (B-A) transport ratio significantly greater than apical-to-basal (A-B) transport, which is characteristic of P-gp substrates. nih.govfree.frsemanticscholar.org Specifically, a B-A/A-B transport ratio in the range of 9 to 11 was observed across LLC-MDR1 cell monolayers. semanticscholar.org
In Vivo Confirmation : In vivo studies using P-gp knockout models provide definitive evidence of its role. In mdr1a/1b knockout mice, which lack functional P-gp transporters at the BBB, the brain exposure to eletriptan is dramatically increased. nih.govresearchgate.net The unbound brain-to-unbound plasma concentration ratio (Kp,uu) rose from 0.04 in wild-type mice to 1.32 in the knockout mice, representing an approximately 33- to 40-fold increase in brain penetration when the P-gp efflux mechanism is absent. nih.govnih.govnih.gov
| Model | Finding | Conclusion |
|---|---|---|
| In Vitro (IPEC-J2 MDR1 & LLC-MDR1 cells) | High basal-to-apical transport ratio (9-11). nih.govsemanticscholar.org | Eletriptan is actively transported by P-gp. nih.gov |
| In Vivo (mdr1a/1b knockout mice vs. wild type) | ~33-40 fold increase in unbound brain-to-plasma ratio (Kp,uu) in knockout mice (0.04 to 1.32). nih.govnih.govnih.gov | P-gp is the dominant efflux transporter limiting eletriptan's brain entry. nih.govnih.gov |
This table outlines the key findings from both in vitro and in vivo studies that characterize eletriptan as a substrate of the P-glycoprotein efflux pump.
Involvement of Putative Proton-Coupled Organic Cation (H+/OC) Antiporter in Cellular Uptake
While P-gp actively removes eletriptan from the brain, evidence suggests that an uptake mechanism also facilitates its entry into brain endothelial cells. Studies indicate the involvement of a putative proton-coupled organic cation (H+/OC) antiporter. nih.govnih.govresearchgate.net Eletriptan was identified as the strongest inhibitor of the uptake of pyrilamine, a known substrate of the H+/OC antiporter, among several tested triptans. nih.govnih.govresearchgate.net This inhibitory action suggests that eletriptan itself is a substrate for this uptake transporter. nih.gov The simultaneous action of this uptake transporter and the P-gp efflux pump creates a dynamic at the BBB that ultimately results in low net brain penetration. nih.gov
Saturable and pH-Dependent Uptake Kinetics in Brain Microvascular Endothelial Cells
The uptake of eletriptan into human brain microvascular endothelial cells (hCMEC/D3) exhibits characteristics of carrier-mediated transport. The process is both pH-dependent and saturable. nih.govnih.govresearchgate.net
The uptake of eletriptan into hCMEC/D3 cells was shown to be concentration-dependent, reaching saturation at higher concentrations, which is indicative of a carrier-mediated process rather than simple passive diffusion. nih.govresearchgate.netresearchgate.net Kinetic analysis of this saturable uptake yielded an apparent Michaelis-Menten constant (Km) of 89 ± 38 µM and a maximum uptake velocity (Jmax) of 2.2 ± 0.7 nmol·min−1·mg protein−1. nih.govnih.govresearchgate.net Furthermore, the uptake process is influenced by pH, a characteristic feature of proton-coupled antiporters. nih.govnih.gov
| Kinetic Parameter | Value |
|---|---|
| Apparent Km (Michaelis-Menten constant) | 89 ± 38 µM |
| Jmax (Maximum uptake velocity) | 2.2 ± 0.7 nmol·min−1·mg protein−1 |
This table presents the kinetic parameters for the saturable uptake of eletriptan into a human brain microvascular endothelial cell line, indicating a carrier-mediated transport mechanism. nih.govnih.govresearchgate.net
Metabolic Fate Investigations
In Vitro Metabolic Pathways in Microsomal Preparations from Various Species (Mouse, Rat, Rabbit, Dog, Human)
In vitro studies using liver microsomal preparations have been crucial in identifying the primary metabolic pathways of eletriptan across different species. The metabolic routes are generally similar in rat, dog, and human. free.fr The principal metabolic transformation is N-demethylation of the pyrrolidine ring to form N-desmethyl eletriptan (DETT), which is the only known active metabolite. free.frdrugbank.com
In human liver microsomes, the formation of DETT is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. free.frsemanticscholar.orgnih.gov Studies showed a strong correlation (r² = 0.932) between the rate of DETT formation and CYP3A4-catalyzed testosterone 6β-hydroxylation activity across a panel of human liver microsomes. free.frsemanticscholar.org This metabolism was significantly inhibited by known CYP3A4 inhibitors such as troleandomycin and erythromycin. free.frsemanticscholar.org While CYP3A4 is the primary enzyme, studies with recombinant human P450 enzymes have shown that CYP2D6 can also metabolize eletriptan to DETT, with minor contributions from CYP2C9 and CYP2C19. free.frsemanticscholar.org The rate of eletriptan metabolism to DETT in 16 different human liver microsomal preparations varied from 58 to 635 pmol/min/mg protein. free.fr
While detailed quantitative data for mouse and rabbit microsomal preparations were not specified in the reviewed literature, the general metabolic pathways involving N-demethylation, N-oxidation, and oxidation of the pyrrolidine ring are conserved across species like the rat and dog. free.fr
| Species | Primary Pathway | Primary Enzyme(s) | Major Metabolite |
|---|---|---|---|
| Human | N-demethylation | CYP3A4 (major), CYP2D6 (minor) | N-desmethyl eletriptan (DETT) |
| Rat | Similar to human (N-demethylation) | Not specified | N-desmethyl eletriptan (DETT) |
| Dog | Similar to human (N-demethylation) | Not specified | N-desmethyl eletriptan (DETT) |
| Mouse | Not specified in detail | Not specified | Not specified |
| Rabbit | Not specified in detail | Not specified | Not specified |
This table summarizes the known in vitro metabolic pathways of eletriptan in liver microsomal preparations from various species. The primary route is N-demethylation mediated mainly by CYP3A4 in humans. free.frsemanticscholar.org
Identification of Primary Metabolizing Cytochrome P450 Isozymes (e.g., CYP3A4)
The metabolism of eletriptan is predominantly hepatic, with the Cytochrome P450 (CYP) superfamily of enzymes playing a central role. In vitro studies using human liver microsomes have definitively identified CYP3A4 as the principal isozyme responsible for its biotransformation drugbank.comfda.govnih.govdrugsporphyria.net. The primary metabolic pathway is N-demethylation, which results in the formation of N-desmethyleletriptan, the only known active metabolite of the parent compound fda.govnih.gov.
The critical role of CYP3A4 is underscored by "reaction phenotyping" studies. These investigations have demonstrated a strong correlation between the rate of N-desmethyleletriptan formation and the activity of CYP3A4 in human liver microsome preparations. While other isoforms such as CYP2D6 may play a minor role, the metabolism of eletriptan is markedly inhibited by potent CYP3A4 inhibitors like ketoconazole and erythromycin fda.gov. Conversely, at clinically relevant concentrations, eletriptan shows little to no potential to inhibit or induce major CYP isozymes, including CYP1A2, 2C9, 2E1, and 3A4, suggesting a low likelihood of it causing clinically significant drug interactions mediated by these enzymes fda.govdrugbank.com.
| CYP450 Isozyme | Role in Eletriptan Metabolism | Supporting Evidence |
|---|---|---|
| CYP3A4 | Primary metabolizing enzyme | Strong correlation between N-desmethylation rate and CYP3A4 activity; metabolism significantly inhibited by CYP3A4 inhibitors fda.govdrugsporphyria.net. |
| CYP2D6 | Minor contribution | Metabolized by recombinant CYP2D6 to a lesser extent nih.gov. |
| CYP1A2, CYP2C9, CYP2E1 | Little to no involvement | Eletriptan shows little potential to inhibit these enzymes; inhibitors of these enzymes do not significantly affect eletriptan metabolism fda.govdrugsporphyria.net. |
Evaluation of Monoamine Oxidase (MAO) Pathway Metabolism
In contrast to several other triptans, such as sumatriptan (B127528) and zolmitriptan, the monoamine oxidase (MAO) pathway is not involved in the metabolism of eletriptan fda.govnih.gov. Eletriptan is not a substrate for MAO enzymes fda.gov. This distinction is significant from a clinical pharmacology perspective, as it means there is no anticipated interaction between eletriptan and MAO inhibitors fda.gov. This metabolic profile simplifies co-administration with other drugs and differentiates eletriptan from other members of its therapeutic class that are substrates for MAO-A.
Species Differences in Metabolic Profiles
The pharmacokinetic and biodistribution profiles of eletriptan show notable differences across various animal species, which can be attributed to variations in metabolic enzymes and drug transporters. A key factor influencing eletriptan's disposition is the efflux transporter P-glycoprotein (P-gp), for which eletriptan is a substrate nih.govresearchgate.netnih.gov.
The activity of P-gp at the blood-brain barrier (BBB) significantly restricts the central nervous system (CNS) penetration of eletriptan. This is dramatically illustrated in studies involving wild-type mice versus mice genetically deficient in P-gp (Mdr1a-/- knockout mice). In P-gp knockout mice, the brain concentration of eletriptan was found to be approximately 50-fold higher than in wild-type mice, demonstrating the powerful role of this transporter in limiting brain exposure nih.gov.
Detailed neuropharmacokinetic studies in rats have further elucidated the distribution of unbound eletriptan in both the CNS and peripheral nervous system (PNS). These studies revealed that eletriptan has limited entry into the brain, with an unbound tissue-to-plasma concentration ratio (Kp,uu) for the whole brain of 0.058 nih.govnih.govresearchgate.net. However, the exposure was significantly higher in the trigeminal ganglion (a key site of action for migraine therapy), with a Kp,uu value of 0.519 nih.govnih.govresearchgate.net. This heterogeneous distribution highlights the differential impact of physiological barriers, like the BBB and the blood-nerve barrier, on drug disposition in rats.
Additionally, pharmacokinetic studies in humans have suggested potential differences among populations. For example, one analysis indicated an approximate 35% reduction in the exposure to eletriptan in Japanese male volunteers when compared to their Western counterparts, pointing to possible genetic or ethnic variations in metabolic pathways fda.gov.
| Region | Kp,uu Value | Indication |
|---|---|---|
| Trigeminal Ganglion (PNS) | 0.519 | Higher exposure at a key peripheral target site |
| Hypothalamus (CNS) | ~0.14 | Highest exposure among brain regions |
| Whole Brain (CNS) | 0.058 | Restricted transport across the blood-brain barrier |
| Parietal Cortex (CNS) | ~0.019 | Lowest exposure among brain regions |
Methodological Advancements in 3h Eletriptan Research
Refinements in Radioligand Binding Assay Protocols
The characterization of [3H]eletriptan's interaction with serotonin (B10506) (5-HT) receptors has been significantly advanced through refinements in radioligand binding assay protocols. These assays are fundamental in determining the affinity and kinetics of a radiolabeled compound for its target receptors.
Kinetic studies comparing this compound with other radioligands, such as [3H]sumatriptan, have provided detailed insights into its binding characteristics. In experiments using human recombinant 5-HT1B and 5-HT1D receptors expressed in HeLa cells, it was demonstrated that this compound binds with high specificity, exceeding 90%. nih.gov The binding equilibrium for this compound is achieved rapidly, typically within 10-15 minutes. nih.govelsevierpure.com
A key refinement in these protocols involves the precise determination of kinetic parameters at controlled temperatures. For instance, the association and dissociation rates for this compound could be accurately determined at the 5-HT1D receptor at a temperature of 4°C. nih.govelsevierpure.com At this temperature, this compound exhibited a significantly faster association rate and a slower dissociation rate compared to [3H]sumatriptan, indicating a higher affinity for the 5-HT1D receptor. nih.govelsevierpure.com
These refined assay conditions have allowed for the precise quantification of dissociation constants (Kd), association rate constants (kon), and dissociation rate constants (koff), which are critical for a comprehensive understanding of the ligand-receptor interaction. The high affinity of this compound for 5-HT1B and 5-HT1D receptors, as determined by these advanced protocols, is a cornerstone of its pharmacological profile. nih.govelsevierpure.com
Table 1: Comparative Binding Affinities and Kinetics of this compound and [3H]Sumatriptan
| Parameter | This compound | [3H]Sumatriptan | Receptor Subtype | Reference |
|---|---|---|---|---|
| Dissociation Constant (Kd) | 3.14 nM | 11.07 nM | Human 5-HT1B | nih.gov |
| Dissociation Constant (Kd) | 0.92 nM | 6.58 nM | Human 5-HT1D | nih.gov |
| Association Rate (kon) at 4°C | 0.249 min-1 nM-1 | 0.024 min-1 nM-1 | Human 5-HT1D | nih.gov |
| Dissociation Rate (koff) at 4°C | 0.027 min-1 | 0.037 min-1 | Human 5-HT1D | nih.gov |
Quantitative Autoradiography for Receptor Mapping in Tissue Sections
Quantitative autoradiography is a powerful technique for visualizing and quantifying the distribution of radioligand binding sites within tissue sections. While specific studies detailing the use of this compound in quantitative autoradiography are not extensively published, the methodology is well-established and directly applicable. The technique has been successfully used with other tritiated ligands, such as [3H]sulpiride, to map receptor distribution in the brain, providing a framework for its application with this compound. umich.edu
The process involves incubating thin tissue sections, typically from the brain, with this compound. The radioligand binds to its target receptors, primarily the 5-HT1B and 5-HT1D subtypes. nih.govnih.gov Following incubation and washing to remove unbound radioligand, the tissue sections are apposed to a tritium-sensitive film or a digital autoradiography system. The radioactive decay from the bound this compound exposes the film, creating a two-dimensional map of receptor density.
The "quantitative" aspect of this technique comes from the use of calibrated radioactive standards, which are co-exposed with the tissue sections. This allows for the conversion of the optical density of the autoradiographic image into absolute units of radioactivity, such as femtomoles of radioligand bound per milligram of tissue protein. umich.edu This enables a precise quantification of receptor density in different anatomical regions. For instance, this technique could be used to map the high densities of 5-HT1B receptors in the substantia nigra and 5-HT1D receptors in the trigeminal nucleus, which are key areas implicated in migraine pathophysiology.
Application of In Vitro Transport Systems for Efflux Studies
The investigation of this compound's ability to cross biological barriers, such as the intestinal epithelium and the blood-brain barrier, has been greatly facilitated by the use of in vitro transport systems. These systems, which primarily utilize cell monolayers, are instrumental in studying the role of efflux transporters, particularly P-glycoprotein (P-gp).
Cell lines such as Caco-2, derived from human colorectal adenocarcinoma, and Madin-Darby canine kidney (MDCK) cells, often transfected with the human MDR1 gene (MDCK-MDR1) to overexpress P-gp, are cultured on semi-permeable supports to form confluent monolayers. nih.govresearchgate.net These monolayers mimic the barrier properties of in vivo tissues.
In these assays, this compound is applied to either the apical (luminal) or basolateral (blood) side of the cell monolayer. The rate of its appearance on the opposite side is measured over time to determine the apparent permeability (Papp). A key aspect of these studies is the bidirectional transport assessment, where transport is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
A significantly higher B-to-A transport compared to A-to-B transport (an efflux ratio greater than 2) is indicative of active efflux, suggesting that the compound is a substrate for a transporter like P-gp. nih.gov Studies have indeed identified eletriptan (B1671169) as a substrate of P-gp. researchgate.net The use of specific P-gp inhibitors, such as verapamil, in these assays can confirm the involvement of this transporter. nih.gov If the addition of an inhibitor reduces the efflux ratio, it provides strong evidence for P-gp-mediated transport.
Table 2: Representative Data from In Vitro Transport Studies
| Cell Line | Transport Direction | Parameter | Significance | Reference |
|---|---|---|---|---|
| Caco-2 / MDCK-MDR1 | Apical to Basolateral (A-to-B) | Papp (A-to-B) | Measures absorptive permeability | nih.govresearchgate.net |
| Caco-2 / MDCK-MDR1 | Basolateral to Apical (B-to-A) | Papp (B-to-A) | Measures efflux permeability | nih.govresearchgate.net |
| Caco-2 / MDCK-MDR1 | Bidirectional | Efflux Ratio (Papp(B-to-A) / Papp(A-to-B)) | Indicates active efflux if >2 | nih.gov |
Integration of Microdialysis with Radiotracer Techniques for In Vivo Neuropharmacokinetic Assessment
Understanding the concentration of a drug at its site of action in the central nervous system is crucial for evaluating its therapeutic potential. In vivo microdialysis is a powerful technique that allows for the sampling of unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals. nih.govresearchgate.net
When integrated with radiotracer techniques using this compound, microdialysis provides a highly sensitive method for in vivo neuropharmacokinetic assessment. A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region. The probe is then perfused with a physiological solution, and small molecules, including unbound this compound from the surrounding brain tissue, diffuse across the membrane into the perfusate. This collected dialysate can then be analyzed for its radioactive content using liquid scintillation counting.
This integrated approach allows for the determination of key pharmacokinetic parameters, such as the unbound brain-to-plasma concentration ratio (Kp,uu,brain). Studies have shown that eletriptan has limited entry into the brain, with Kp,uu,brain values reported to be between 0.04 and 0.06. researchgate.net This restricted access is attributed to its active efflux by P-gp at the blood-brain barrier. researchgate.net
Future Research Directions and Translational Insights from Preclinical Studies
Elucidating the Role of Central Serotonergic Effects beyond Peripheral Actions
The therapeutic efficacy of triptans, including eletriptan (B1671169), has traditionally been attributed to their peripheral actions: the constriction of painfully dilated intracranial blood vessels via 5-HT1B receptor agonism and the inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings via 5-HT1D receptor agonism. nih.govnih.gov However, a growing body of evidence suggests that central mechanisms may also play a crucial role, and [3H]eletriptan is instrumental in investigating this hypothesis.
While eletriptan has limited penetration across the blood-brain barrier (BBB), studies indicate it can achieve therapeutic concentrations in both the central nervous system (CNS) and peripheral nervous system (PNS). reddit.comnih.gov This raises questions about the significance of its central actions. Due to its lipophilic character, eletriptan is thought to pass the BBB more readily than first-generation triptans like sumatriptan (B127528). nih.gov Preclinical studies in animal models have shown that eletriptan can block stimulation-induced effects within the trigeminal nucleus caudalis and the upper cervical spinal cord, key areas for pain signal transmission in the CNS. nih.gov Notably, sumatriptan did not exhibit this central effect, suggesting a key difference in their mechanism of action. nih.gov
Future research utilizing this compound can further elucidate these central effects. Autoradiographic studies with this compound can map its binding sites within specific brain regions involved in pain processing. Furthermore, studies measuring the displacement of this compound by novel compounds can help quantify their ability to engage central 5-HT1B/1D receptors. Research has predicted that at clinically relevant concentrations, eletriptan could achieve a 5-HT1B receptor occupancy of 84% in the trigeminal ganglion (a peripheral site) but also a significant 37% occupancy in the whole brain. nih.gov Investigating how modulating this central receptor occupancy impacts neuronal activity and pain transmission will be a critical step in understanding the complete mechanism of action for eletriptan and in designing future drugs with optimized central versus peripheral activity.
| Parameter | Eletriptan | Sumatriptan | Reference |
| Blood-Brain Barrier Penetration | Limited, but higher than sumatriptan due to greater lipophilicity | Very limited | nih.govnih.gov |
| Predicted Whole Brain Kp,uu | 0.058 | 0.045 | nih.gov |
| Action on Central Trigeminal Complex | Blocks stimulation-induced c-fos and c-jun expression | Does not block stimulation-induced effects | nih.gov |
| Predicted 5-HT1B Receptor Occupancy (Whole Brain) | 37% | Lower than eletriptan | nih.gov |
| Predicted 5-HT1B Receptor Occupancy (Trigeminal Ganglion) | 84% | High | nih.gov |
| Kp,uu represents the unbound brain-to-plasma partition coefficient, an indicator of BBB penetration. |
Developing Advanced In Vitro Models for Receptor-Ligand Interactions
The characterization of this compound's binding kinetics has been foundational to understanding its interaction with 5-HT1B and 5-HT1D receptors. Initial studies using human recombinant receptors expressed in cell lines like HeLa revealed that this compound binds with high specificity and affinity. nih.govelsevierpure.com These studies established its superiority as a radioligand compared to [3H]sumatriptan, showing significantly higher affinity and a faster association rate at the 5-HT1D receptor. nih.govelsevierpure.com
While traditional radioligand binding assays on cell membrane preparations are invaluable, future research is moving towards more sophisticated, cell-based functional assays that can provide deeper insights into the cellular consequences of receptor-ligand interactions. creative-biolabs.com Advanced in vitro models are being developed to study not just binding, but the entire signal transduction cascade.
Examples of such advanced models include:
cAMP Accumulation Assays: Since 5-HT1 receptors are coupled to Gi/Go proteins which inhibit adenylyl cyclase, measuring changes in cyclic AMP (cAMP) levels provides a direct functional readout of receptor agonism or antagonism. eurofinsdiscovery.com
Fluorescence-Based Membrane Potential Assays: These assays utilize cells co-expressing the target receptor (e.g., 5-HT1B) and a G-protein-activated inwardly rectifying K+ (GIRK) channel. nih.gov Agonist binding activates the receptor and the associated G-protein, opening the GIRK channel and causing a change in membrane potential that can be detected by a fluorescent dye. nih.gov This provides a real-time, dynamic measure of receptor activation.
Second Messenger Assays: These platforms measure the downstream effects of receptor activation, such as the accumulation of intracellular second messengers, to provide a comprehensive evaluation of a compound's functional activity at the serotonin (B10506) receptor. creative-biolabs.com
Using this compound in conjunction with these advanced models will allow researchers to correlate binding affinity and kinetics with functional potency and efficacy. This approach can help dissect the complexities of biased agonism, where a ligand may preferentially activate certain signaling pathways over others, leading to a more refined understanding of receptor pharmacology.
| Assay Type | Principle | Information Gained | Reference |
| Radioligand Binding Assay | Measures direct binding of this compound to receptors in cell membrane preparations. | Affinity (Kd), Binding Sites (Bmax), Kinetics (Kon, Koff) | nih.govelsevierpure.com |
| cAMP Functional Assay | Measures inhibition of adenylyl cyclase activity upon receptor activation. | Functional potency (EC50) and efficacy of agonists/antagonists. | eurofinsdiscovery.com |
| Fluorescence-Based Membrane Potential Assay | Measures changes in membrane potential following receptor-mediated GIRK channel activation. | Real-time functional response and G-protein coupling specificity. | nih.gov |
| Second Messenger Accumulation Assay | Measures downstream signaling events following receptor-ligand interaction. | Comprehensive evaluation of a compound's functional profile. | creative-biolabs.com |
Exploring Novel Applications of this compound as a Probe in Drug Discovery Research
The excellent properties of this compound as a radioligand—high affinity and specificity for 5-HT1B and 5-HT1D receptors—make it an invaluable tool in drug discovery research. nih.govelsevierpure.com Radioligands are indispensable for visualizing and quantifying biological processes, providing crucial data on pharmacokinetics and target engagement that cannot be obtained through other techniques. pharmafeatures.com
The primary application of this compound is in competitive binding assays for high-throughput screening (HTS) of new chemical entities. In these assays, this compound is used to label the 5-HT1B/1D receptors. The ability of a test compound to displace this compound from the receptor is a direct measure of its binding affinity for that target. This allows for the rapid identification of promising lead compounds from large chemical libraries.
Beyond initial screening, this compound is crucial for the detailed characterization of lead compounds. Its high affinity allows for precise determination of the binding affinities (Ki values) of unlabeled competitor compounds. Kinetic experiments using this compound can also be used to determine the association (kon) and dissociation (koff) rate constants of new drug candidates, providing insight into their duration of action at the receptor. For instance, kinetic studies revealed this compound has a faster association rate and slower dissociation rate at the human 5-HT1D receptor compared to [3H]sumatriptan, properties that may contribute to its clinical profile. nih.govelsevierpure.com
Future applications could involve using this compound in more complex assay formats, such as in autoradiography of tissue slices to study receptor distribution changes in disease models or to assess target engagement of a novel drug in ex vivo samples from preclinical animal studies. Carefully designed radioligand assays are essential for screening and validating rationally designed compounds, and the high performance of this compound makes it a superior probe for this purpose. nih.gov
| Research Application | Utility of this compound | Key Research Findings | Reference |
| Primary Screening | Used as the labeled ligand in competitive binding assays to screen for new compounds targeting 5-HT1B/1D receptors. | Enables rapid identification of hits from large compound libraries. | nih.gov |
| Lead Characterization | Allows for precise determination of the binding affinity (Ki) and kinetics (kon, koff) of unlabeled drug candidates. | This compound has >6-fold higher affinity for 5-HT1D (Kd: 0.92 nM) and >3-fold higher affinity for 5-HT1B (Kd: 3.14 nM) than [3H]sumatriptan. | nih.govelsevierpure.com |
| Target Validation & Occupancy | Used in autoradiography to visualize receptor distribution and in ex vivo studies to measure receptor occupancy by a test drug. | Can confirm a drug engages its intended target in relevant tissues. | pharmafeatures.com |
Q & A
Q. How can [3H]eletriptan be utilized to study 5-HT1B/1D receptor binding kinetics in vitro?
Methodological Answer: Radioligand binding assays using this compound require optimization of incubation conditions (e.g., buffer composition, temperature, time) to measure association (Kon) and dissociation (Koff) rates. For example, studies show this compound binds to human 5-HT1B receptors with a Kon of 0.249/min/nM and Koff of 0.027/min, enabling precise quantification of receptor density (Bmax) and affinity (Kd) . Competitive displacement assays with unlabeled ligands can further characterize receptor selectivity. Ensure tissue homogenates (e.g., cerebral arteries) are prepared to preserve receptor integrity .
Q. What experimental controls are critical for validating this compound binding specificity in receptor studies?
Methodological Answer: Include negative controls with excess unlabeled eletriptan (≥100× Kd) to determine non-specific binding. Use tissues lacking 5-HT1B/1D receptors (e.g., liver homogenates) to confirm signal specificity. Validate assays with reference ligands like sumatriptan, which has slower Kon (0.024/min/nM) and faster Koff (0.037/min) compared to this compound . Triplicate measurements and statistical tests (e.g., ANOVA) ensure reproducibility .
Advanced Research Questions
Q. How can discrepancies in reported Bmax values for this compound across studies be resolved?
Methodological Answer: Variability in Bmax (e.g., 2478 fmol/mg for 5-HT1B vs. 1576 fmol/mg for 5-HT1D ) may stem from tissue source differences (e.g., coronary vs. cerebral arteries) or assay conditions. Perform meta-analyses to standardize protocols, such as normalizing receptor density to protein content or using identical radioligand concentrations. Cross-validate findings with complementary methods like immunohistochemistry .
Q. What strategies optimize the use of this compound in designing orodispersible formulations for migraine therapy?
Methodological Answer: Employ factorial design (e.g., 2<sup>2</sup>-factorial) to test variables like mannitol concentration and superdisintegrant (e.g., croscarmellose sodium) ratios. Measure drug release kinetics using dissolution testing (e.g., USP Apparatus II at 50 rpm) and correlate with this compound bioavailability. Overlay plots and surface response models identify optimal formulations for rapid disintegration (<30 seconds) and ≥85% drug release within 15 minutes .
Q. How does this compound’s receptor occupancy correlate with clinical efficacy in migraine relief?
Methodological Answer: Retrospective dose-response studies link receptor occupancy (RO) calculated via in vitro Kd values (e.g., 0.92 nM for 5-HT1B ) to clinical outcomes (e.g., headache relief at 2 hours). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict free plasma concentrations required for ≥50% RO. Compare with in vivo efficacy data to validate thresholds .
Data Contradiction Analysis
Q. How should conflicting data on this compound’s vascular effects (e.g., cerebral vs. coronary artery contraction) be addressed?
Methodological Answer: Contradictions may arise from tissue-specific receptor coupling (e.g., Gq vs. Gi pathways). Use isolated artery ring assays to compare contraction potency (EC50) in cerebral (higher sensitivity) vs. coronary arteries. Pair with siRNA-mediated receptor knockdown to confirm 5-HT1B/1D specificity. Statistical analysis (e.g., Student’s t-test) identifies significance in potency differences .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing this compound binding data?
Methodological Answer: Non-linear regression (e.g., one-site vs. two-site binding models) determines Kd and Bmax. Use tools like GraphPad Prism for curve fitting and Akaike’s Information Criterion (AIC) to select the best model. Report 95% confidence intervals and effect sizes. For factorial formulation studies, apply response surface methodology (RSM) with ANOVA to assess factor interactions .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility of this compound studies across labs?
Methodological Answer: Publish detailed protocols in supplemental materials, including buffer recipes (e.g., Tris-HCl pH 7.4), centrifugation parameters, and scintillation counting settings. Share raw data via repositories (e.g., Zenodo) and adhere to FAIR principles. Collaborative inter-lab validation studies reduce technical variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
